10-Hydroxymorroniside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

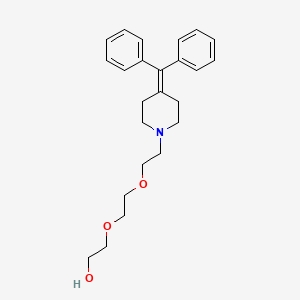

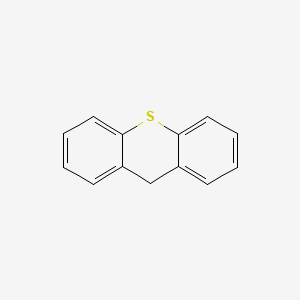

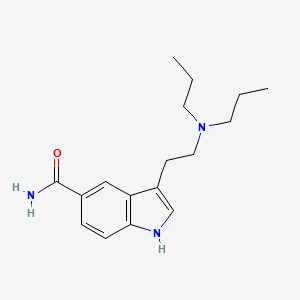

10-Hydroxymorroniside is a glycoside.

Scientific Research Applications

Iridoid Derivatives and Biosynthesis

- Iridoid Derivation : 10-Hydroxymorroniside, along with other iridoids like gardenosidic acid and 10-hydroxyloganin, has been isolated from Galium mollugo. This discovery was significant in understanding the biosynthetic pathways of secoiridoids, with 10-hydroxyloganin considered a key intermediate (Uesato et al., 1984).

Electrochemical Sensing and Detection

- Electrochemical Sensing : Research has shown the application of 10-Hydroxycamptothecine, a compound closely related to 10-Hydroxymorroniside, in electrochemical sensing. Graphene nanosheets were used to create a sensitive electrochemical sensing platform for detecting this compound, demonstrating the potential for advanced detection methods in clinical applications (Ye et al., 2018).

Nanocrystal Drug Delivery Systems

- Nanocrystal Delivery Systems : A stabilizer-free and organic solvent-free method was developed to prepare 10-Hydroxycamptothecin nanocrystals. These nanocrystals exhibited sustained release, high cell uptake, and antiproliferative activity, highlighting the potential of 10-Hydroxymorroniside derivatives in creating effective drug delivery systems (Yang et al., 2016).

Macromolecule Conjugates for Cancer Therapy

- Cancer Therapy : Hydroxyethyl starch-10-hydroxy camptothecin super macromolecule conjugates have been studied for their cytotoxicity, pharmacodynamics, and safety. These conjugates showed improved antitumor efficiency and injection safety, suggesting their utility in cancer treatment (Li et al., 2016).

Pharmacological Effects and Hyperlipidemia Treatment

- Hyperlipidemia Treatment : 10-Hydroxy-2-decenoic acid, another derivative, has been studied for its pharmacological effects on hyperlipidemic rats. It demonstrated preventive and therapeutic effects by altering lipid profiles, suggesting a potential role in treating hyperlipidemia (Xu et al., 2002).

Colitis Treatment and Inflammasome Regulation

- Inflammasome-Mediated Pyroptotic Pathway : Trans-10-hydroxy-2-decenoic acid showed potential in treating colitis in mice by regulating the inflammasome-mediated pyroptotic pathway and enhancing colonic barrier function, indicating a therapeutic application in gastrointestinal disorders (Huang et al., 2022).

Synthesis and Pharmacokinetics for Antitumor Agents

- Antitumor Agent Synthesis : Studies on hydroxyethyl starch–10-hydroxy camptothecin conjugate have focused on synthesis, pharmacokinetics, and cytotoxicity, aiming to improve the efficacy and stability of antitumor agents (Li et al., 2016).

Endophytic Fungal Production of Anticancer Precursors

- Anticancer Drug Precursors : Endophytic fungal strains from Apodytes dimidiata produce camptothecin and 10-hydroxycamptothecin, precursors for anticancer drugs. This suggests the potential of utilizing endophytic fungi for the production of these compounds (Shweta et al., 2010).

Anticancer Drug Efficacy and Dosage Studies

- Low-Dose Efficacy in Colon Cancer : The anticancer effects of low-dose 10-hydroxycamptothecin have been studied in human colon cancer, demonstrating its potential in oral administration and highlighting its efficacy at lower dosages (Ping et al., 2006).

10-Hydroxycamptothecin Stability in Drug Delivery

- Stabilization in Drug Delivery : Research has focused on stabilizing 10-hydroxycamptothecin in poly(lactide-co-glycolide) microsphere delivery vehicles, enhancing its stability and delivery for cancer treatment (Shenderova et al., 1997).

Liposome Complexes in Cancer Pharmacokinetics

- Liposome Complex Pharmacokinetics : The pharmacokinetics of 10-hydroxycamptothecin-tetrandrine liposome complexes in rats were studied, aiming to improve bioavailability and treatment efficacy in cancer therapy (Shuang et al., 2019).

Combined Therapies for Lung Cancer

- Anti-Lung Cancer Effect : A study on 10-Hydroxycamptothecin combined with traditional Chinese medicines showed increased drug concentration in tissues and enhanced anticancer effects, providing insights for combined therapy approaches (Zhang et al., 2019).

Antiangiogenic Properties

- Antiangiogenic Potential : 10-Hydroxycamptothecin has been investigated for its antiangiogenic properties, demonstrating inhibition of endothelial cell proliferation and migration, suggesting its potential as an antiangiogenic and cytotoxic drug (Xiao et al., 2001).

properties

Product Name |

10-Hydroxymorroniside |

|---|---|

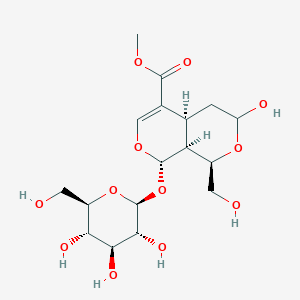

Molecular Formula |

C17H26O12 |

Molecular Weight |

422.4 g/mol |

IUPAC Name |

methyl (1R,4aS,8S,8aS)-3-hydroxy-1-(hydroxymethyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |

InChI |

InChI=1S/C17H26O12/c1-25-15(24)7-5-26-16(11-6(7)2-10(20)27-8(11)3-18)29-17-14(23)13(22)12(21)9(4-19)28-17/h5-6,8-14,16-23H,2-4H2,1H3/t6-,8+,9-,10?,11+,12-,13+,14-,16+,17+/m1/s1 |

InChI Key |

LFIATFJGPFQPKL-YSPGLLNDSA-N |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC(O[C@H]2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

SMILES |

COC(=O)C1=COC(C2C1CC(OC2CO)O)OC3C(C(C(C(O3)CO)O)O)O |

Canonical SMILES |

COC(=O)C1=COC(C2C1CC(OC2CO)O)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1196275.png)